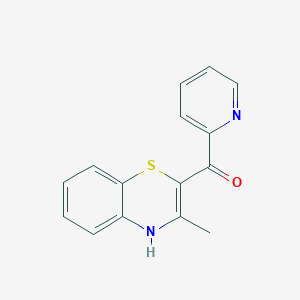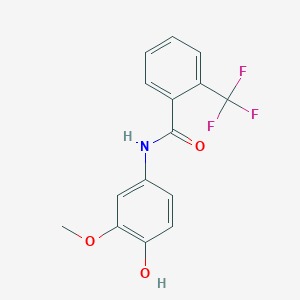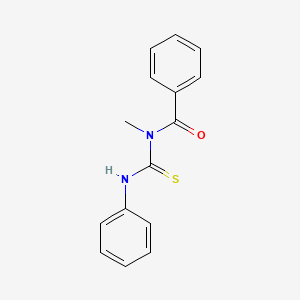![molecular formula C16H18N4O2S B14357000 8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 91668-29-0](/img/structure/B14357000.png)
8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic compounds with significant biological and chemical importance. This compound features a butylsulfanyl group and two methyl groups attached to a benzo[g]pteridine core, which is known for its diverse applications in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo cyclization and functional group modifications. Key steps include:
Cyclization: Formation of the pteridine core through cyclization reactions.
Substitution: Introduction of the butylsulfanyl group via nucleophilic substitution.
Methylation: Addition of methyl groups using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to scale up the production efficiently. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pteridine ring using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the pteridine ring or the butylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, thiols, under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of various substituted pteridine derivatives.
科学的研究の応用
8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. The butylsulfanyl group and the pteridine core play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-Phenylpteridine-2,4,7-triamine: Known for its diuretic properties.
Tetrahydrobiopterin: A cofactor in the synthesis of neurotransmitters.
Lumazine: A precursor in the biosynthesis of riboflavin.
Uniqueness
8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylsulfanyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
特性
CAS番号 |
91668-29-0 |
|---|---|
分子式 |
C16H18N4O2S |
分子量 |
330.4 g/mol |
IUPAC名 |
8-butylsulfanyl-3,10-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C16H18N4O2S/c1-4-5-8-23-10-6-7-11-12(9-10)19(2)14-13(17-11)15(21)20(3)16(22)18-14/h6-7,9H,4-5,8H2,1-3H3 |
InChIキー |
LGLRXXDZOUVKGU-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=CC2=C(C=C1)N=C3C(=NC(=O)N(C3=O)C)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine](/img/structure/B14356924.png)


![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)


![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14356991.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)



